molecular formula C20H15N3OS B2510331 (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-phenylprop-2-enamide CAS No. 468767-32-0

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-phenylprop-2-enamide

Cat. No. B2510331
CAS RN: 468767-32-0
M. Wt: 345.42
InChI Key: UECKJSCZIPFEQC-GZTJUZNOSA-N
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Description

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-phenylprop-2-enamide, also known as BTCP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

Thiazole derivatives have been synthesized and evaluated for their anticancer activities against several cancer cell lines. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity, surpassing the reference drug in certain cases (Ravinaik et al., 2021). Another study synthesized new thiazole derivatives, with two compounds showing significant antitumor effects, highlighting the potential of 5-arylmethylthiazole derivatives in searching for innovative anti-cancer agents (Ostapiuk et al., 2017).

Antimicrobial and Antifungal Activities

Several thiazole derivatives have been synthesized and tested for antimicrobial and antifungal activities. A study reported the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, displaying potent antimicrobial effects, with some molecules more effective than reference drugs against pathogenic strains (Bikobo et al., 2017). Another research synthesized compounds for potential antifungal applications, again demonstrating the chemical versatility and biological relevance of thiazole derivatives (Narayana et al., 2004).

Gelation Behavior and Supramolecular Chemistry

Thiazole derivatives have also been explored for their gelation behavior and supramolecular chemistry applications. A study synthesized N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Chemical Synthesis and Characterization

Research has focused on the efficient synthesis routes for thiazole derivatives, highlighting their structural diversity and potential for further functionalization. For example, a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent offers an efficient route to synthesize various substituted thiazoles (Kumar et al., 2013).

properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c21-13-17(11-15-7-3-1-4-8-15)19(24)23-20-22-14-18(25-20)12-16-9-5-2-6-10-16/h1-11,14H,12H2,(H,22,23,24)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECKJSCZIPFEQC-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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